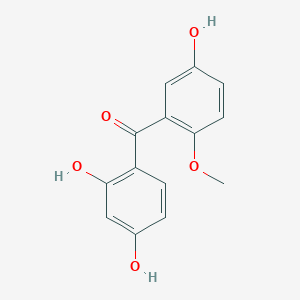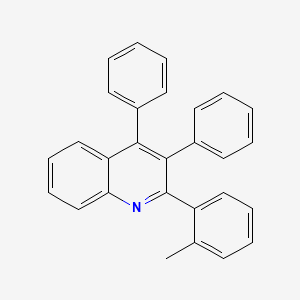![molecular formula C25H21NO2Sn B14583943 4-{[(Triphenylstannyl)oxy]carbonyl}aniline CAS No. 61057-42-9](/img/structure/B14583943.png)
4-{[(Triphenylstannyl)oxy]carbonyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Triphenylstannyl)oxy]carbonyl}aniline is an organotin compound characterized by the presence of a triphenylstannyl group attached to a carbonyl group, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of triphenyltin hydroxide with 4-isocyanatobenzoic acid. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Triphenylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylstannyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Halides or alkoxides in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the triphenylstannyl group.
Applications De Recherche Scientifique
4-{[(Triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-{[(Triphenylstannyl)oxy]carbonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to the modulation of their activity. The triphenylstannyl group can also facilitate the delivery of the compound to specific cellular compartments, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyltin hydroxide: A precursor used in the synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}aniline.
4-Isocyanatobenzoic acid: Another precursor involved in the synthesis.
Triphenyltin chloride: A related organotin compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the triphenylstannyl and aniline moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61057-42-9 |
|---|---|
Formule moléculaire |
C25H21NO2Sn |
Poids moléculaire |
486.1 g/mol |
Nom IUPAC |
triphenylstannyl 4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,8H2,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
YZGHXKOJIGSJDV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


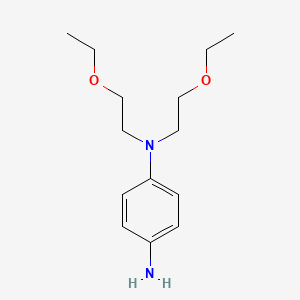
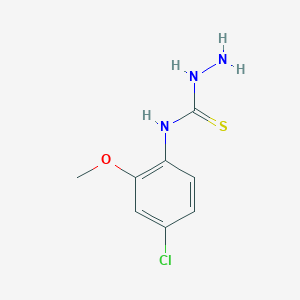


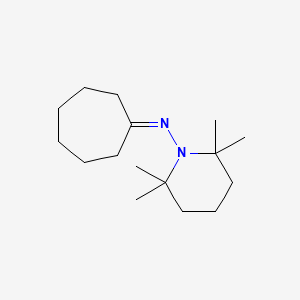
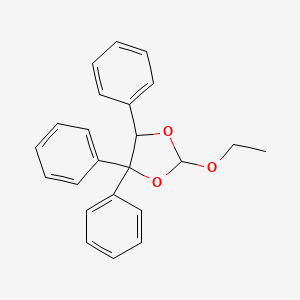
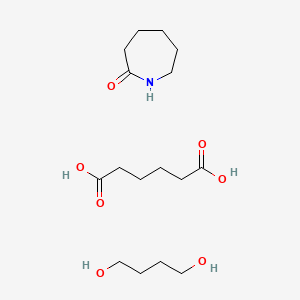
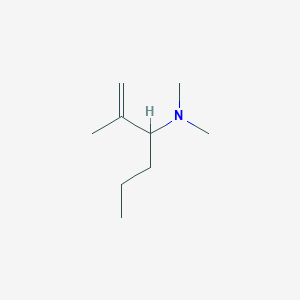

![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
